molecular formula C7H15NO B1267329 N-Butylpropanamide CAS No. 2955-67-1

N-Butylpropanamide

Cat. No. B1267329
CAS RN: 2955-67-1
M. Wt: 129.2 g/mol
InChI Key: XQZDWKBCGAJXLC-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of N-Butylpropanamide and its derivatives often involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. This process yields a variety of N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines. Such methodologies facilitate the creation of a wide range of highly enantioenriched amines, showcasing the compound's utility in synthesizing complex organic molecules (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis The molecular structure of N-Butylpropanamide derivatives can be characterized through various spectroscopic techniques. For example, the crystal structure and spectroscopic properties of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide were elucidated using single-crystal X-ray diffraction, vibrational spectra, and theoretical calculations, highlighting the compound's structural diversity (Gholivand et al., 2009).

Chemical Reactions and Properties N-Butylpropanamide undergoes various chemical reactions, contributing to its versatile application in organic synthesis. The reactivity and chemical properties can be significantly influenced by its functional groups and molecular structure. For instance, the synthesis and properties of novel aromatic polyamides derived from bis[4-(4-amino-2-fluorophenoxy) phenyl]hexafluoropropane and aromatic dicarboxylic acids demonstrate its application in creating materials with high thermal stability and mechanical strength (Gutch, Banerjee, & Jaiswal, 2003).

Physical Properties Analysis The physical properties of N-Butylpropanamide, including its solubility, melting point, and boiling point, are crucial for its application in various fields. These properties are influenced by the compound's molecular structure and can vary significantly among its derivatives. For example, the study on water-soluble copolymers synthesized from acrylamide, N-(4-butyl)phenylacrylamide, and sodium acrylate demonstrates the influence of molecular composition on the solubility and viscosity of polymers (McCormick, Middleton, & Grady, 1992).

Chemical Properties Analysis The chemical properties of N-Butylpropanamide, including reactivity with other compounds and stability under various conditions, are essential for its application in chemical synthesis and material science. These properties can be explored through the study of its reactions, such as the microwave-assisted synthesis of enantiomerically pure N-(tert-butylsulfinyl)imines, highlighting the compound's utility in creating chirally pure substances (Collados et al., 2012).

Scientific Research Applications

  • Molecular Structure and Crystallography : A study by Maharramov et al. (2011) on N-tert-Butyl-3-mesitylpropanamide, a compound related to N-Butylpropanamide, focuses on its molecular structure and crystallography. The study reveals that the N-tert-butylpropanamide fragment is essentially planar and forms a significant dihedral angle with the mesityl fragment. This understanding is crucial for applications in material science and molecular engineering (Maharramov et al., 2011).

  • Thermal Decomposition in Organic Chemistry : Research by Uchida and Kozuka (1982) investigates the thermal decomposition of several N,O-diacyl-N-t-butylhydroxylamines, which produce N-t-butylpropanamide among other products. This research is pertinent in understanding the thermal stability and decomposition pathways of related compounds in organic synthesis (Uchida & Kozuka, 1982).

  • Agricultural Fertilizer Efficiency : Several studies focus on the efficacy of N-(n-butyl) thiophosphoric triamide (nBTPT), a derivative of N-Butylpropanamide, in improving the efficiency of urea-based fertilizers. For example, Watson et al. (1998) demonstrate that nBTPT-amended urea can be almost as effective as calcium ammonium nitrate in grassland applications, showing its potential in enhancing agricultural productivity (Watson et al., 1998).

  • Urea Fertilizer Utilization and Environmental Impact : Research by Bremner (1990) addresses the problems associated with the use of urea as a nitrogen fertilizer, specifically focusing on N-(n-butyl) thiophosphoric triamide (NBPT) and its ability to decrease ammonia volatilization and nitrite accumulation in soils treated with urea. This has significant implications for environmental protection and agricultural practices (Bremner, 1990).

  • Nitrous Oxide Emission and Nitrogen Use Efficiency : Ding et al. (2014) conducted a field experiment to study the effects of nitrogen source and urease inhibitor N-(n-butyl) thiophosphoric triamide (NBPT) on nitrous oxide emission and nitrogen use efficiency in a sandy loam soil. This study is crucial for understanding the environmental impact of fertilizers and finding ways to reduce greenhouse gas emissions from agriculture (Ding et al., 2014).

  • Soil Fertility and Urea Transformation : Giovannini et al. (2009) examine the use of N-(n-butyl)thiophosphoric triamide (NBPT) as a urease inhibitor in multi-layer soil columns, demonstrating its effectiveness in increasing the efficiency of urea-based fertilization. This research is significant for soil science and agronomy, providing insights into how to enhance soil fertility and nutrient management (Giovannini et al., 2009).

  • Interactions with Microbial Biomass and Nitrification : Xin-xi (2014) studies the long-term application of N-(n-butyl) thiophosphoric triamide(NBPT) and its impact on soil microbial biomass nitrogen and nitrification-denitrification processes. This research is vital for understanding how long-term use of such compounds affects soil health and microbial activity (Xin-xi, 2014).

properties

IUPAC Name

N-butylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-5-6-8-7(9)4-2/h3-6H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZDWKBCGAJXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278088
Record name N-Butylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butylpropanamide

CAS RN

2955-67-1
Record name 2955-67-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Butylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
T Tsunoda, S Ito - Journal of Synthetic Organic Chemistry, Japan, 1994 - jstage.jst.go.jp
… In order to cover the shortcoming, we investigated the thermal rearrangement of amide enolates and found the 1) the enolate derived from N-(2 E)-butenyl-N-butylpropanamide …
Number of citations: 9 www.jstage.jst.go.jp
S Ito, T Tsunoda - Pure and applied chemistry, 1990 - degruyter.com
… Aza-Claisen rearrangement of N-2 (E)-butenyl-N-butylpropanamide was found to proceed smoothly at’v135OC in the presence of LDA to furnish syn-Nbutyl-2,3-dimethyl-4-…
Number of citations: 22 www.degruyter.com
T Tsunoda, O Sasaki, S Itô - Tetrahedron letters, 1990 - Elsevier
… The compounds lE and 1Z were prepared from N-butylpropanamide by the sequential reactions with NaH in DMF and E-crotyl bromide (77% yield) or Z-crotyl tosylate (90% yield). The …
Number of citations: 60 www.sciencedirect.com
D Lorenzo, A Romero, L Del-Arco… - Industrial & Engineering …, 2019 - ACS Publications
… produces N-ethylpentanamide and N-butylpropanamide, respectively. The mass spectra are … Retention times of N-ethylpentanamide and N-butylpropanamide are 33.28 and 33.44 min, …
Number of citations: 5 pubs.acs.org
T Tsunoda, S Tatsuki, Y Shiraishi, M Akasaka, S Itô - Tetrahedron letters, 1993 - Elsevier
The aza-Claisen rearrangement of the enolates of N-crotyl glycolamide and glycinamide proceeded with excellent syn : anti (98:2) and facial selectivities (89:11). Optically pure (−)-…
Number of citations: 59 www.sciencedirect.com
A Aboelmagd, SM El Rayes, MS Gomaa… - New Journal of …, 2021 - pubs.rsc.org
… 3-(4-Allyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-butylpropanamide (8b). White crystals (76%), mp: 131–133 C. H NMR spectrum, (400 MHz, CDCl 3 ), δ, ppm (J, Hz): 0.77 (t, J = 7.2 Hz, 3H…
Number of citations: 5 pubs.rsc.org
D Zhao, H Xie, C Bai, C Liu, C Hao, S Zhao… - Bioorganic & Medicinal …, 2016 - Elsevier
A series of N,N-3-phenyl-3-benzylaminopropanamide derivatives were identified as novel CETP (cholesteryl ester transfer protein) inhibitors. In our previous study, lead compound L10 …
Number of citations: 7 www.sciencedirect.com
DNB Mallen - 1978 - search.proquest.com
The electron impact mass spectral behaviour of 2-[acyl (alkyl) amino] oxazoles has been investigated. When the acyl group is aliphatic, the major fragment ions arise either from …
Number of citations: 4 search.proquest.com
RP Boivin, V Luu-The, R Lachance… - Journal of medicinal …, 2000 - ACS Publications
… In fact, estradiol derivatives such as N-methyl-N-butylpropanamide, propyl, and allyl (86%, 75%, and 80% of inhibition, respectively), having hydrophobic groups, were better inhibitors …
Number of citations: 103 pubs.acs.org
S Naik, P Mullick, SP Mutalik, AR Hegde… - Journal of …, 2022 - academic.oup.com
… to form 1-amino-3-(4-morpholino-1,2,5-thiadiazol-3-yl-oxy)propan-2-ol with the loss of n-butanol and protonated 4-morpholino-1,2,5-thiadiazol-3-ol with loss of N-butylpropanamide (24)…
Number of citations: 4 academic.oup.com

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